molecular formula C12H12BrNO2 B1413999 Ethyl 5-bromo-2-cyano-3-methylphenylacetate CAS No. 1807020-10-5

Ethyl 5-bromo-2-cyano-3-methylphenylacetate

Cat. No. B1413999
CAS RN: 1807020-10-5
M. Wt: 282.13 g/mol
InChI Key: FJRUXNLIZFNWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-cyano-3-methylphenylacetate, also known as 5-Bromo-2-cyano-3-methylphenylacetate, is a chemical compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -30.3°C and a boiling point of 150.6°C. The compound is used in various areas of study, including organic synthesis, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-3-methylphenylacetateano-3-methylphenylacetate is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenases and lipoxygenases. It is also believed to inhibit the activity of certain proteins, such as proteases and kinases. In addition, the compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-2-cyano-3-methylphenylacetateano-3-methylphenylacetate are not well understood. However, the compound has been found to have anti-inflammatory and antioxidant properties. In addition, it has been found to have anti-tumor and anti-cancer effects. The compound has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-bromo-2-cyano-3-methylphenylacetateano-3-methylphenylacetate in laboratory experiments include its low toxicity, its low cost, and its availability in large quantities. In addition, the compound is relatively easy to handle and store. The main limitation of using the compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for Ethyl 5-bromo-2-cyano-3-methylphenylacetateano-3-methylphenylacetate include further research into its biochemical and physiological effects, its potential therapeutic applications, and its potential as an enzyme inhibitor. In addition, further research into the compound’s mechanism of action and its potential interactions with other compounds could help to identify new uses for the compound. Finally, further research into the compound’s potential for use in drug synthesis could lead to the development of new pharmaceuticals.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-3-methylphenylacetateano-3-methylphenylacetate is used in a variety of scientific research applications. It is used as a starting material in the synthesis of other compounds, such as 5-bromo-2-cyano-3-methylphenylacetic acid, which is used in the synthesis of pharmaceuticals. The compound is also used as a reagent in organic synthesis, and it has been used in the synthesis of a variety of compounds, including polymers and polyesters. In addition, the compound has been used in the study of enzyme inhibition and peptide synthesis.

properties

IUPAC Name

ethyl 2-(5-bromo-2-cyano-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-10(13)4-8(2)11(9)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRUXNLIZFNWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-cyano-3-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-cyano-3-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-cyano-3-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2-cyano-3-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-2-cyano-3-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-2-cyano-3-methylphenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-2-cyano-3-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.